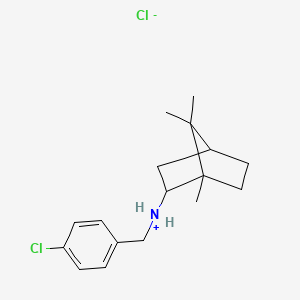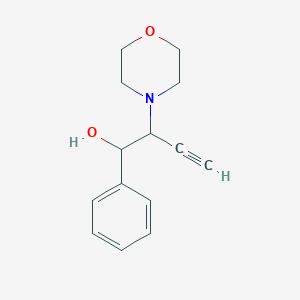
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene is an organic compound with the molecular formula C10H8ClIO2 It is a derivative of benzene, featuring a chlorine atom and a propynyl group substituted with iodine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 1-chloro-4-hydroxybenzene.
Propargylation: The hydroxyl group is first converted to a propargyl ether using propargyl bromide in the presence of a base such as potassium carbonate.
Iodination: The terminal alkyne is then iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding deiodinated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of deiodinated benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological macromolecules. The iodine atom may also play a role in enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methoxybenzene: Lacks the propynyl and iodine groups, making it less reactive.
1-Chloro-4-iodobenzene: Lacks the methoxy and propynyl groups, resulting in different chemical properties.
1-Chloro-4-propynylbenzene:
Uniqueness
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene is unique due to the presence of both iodine and propynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
29772-02-9 |
|---|---|
Formule moléculaire |
C10H8ClIO2 |
Poids moléculaire |
322.52 g/mol |
Nom IUPAC |
1-chloro-4-(3-iodoprop-2-ynoxymethoxy)benzene |
InChI |
InChI=1S/C10H8ClIO2/c11-9-2-4-10(5-3-9)14-8-13-7-1-6-12/h2-5H,7-8H2 |
Clé InChI |
KQLBUIOMHNFZMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCOCC#CI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)




![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)

![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)





